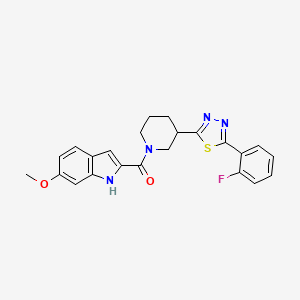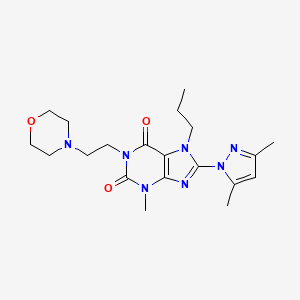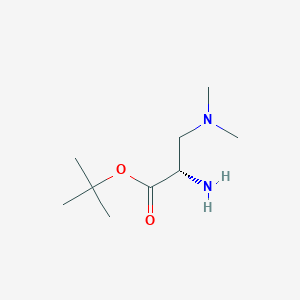
Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups including an oxadiazole, azetidine, piperazine, and carboxylate ester. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Azetidine and piperazine rings are also common in medicinal chemistry due to their ability to form stable structures and interact with biological targets.
Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing 1,2,4-oxadiazole and other heterocyclic nuclei, including penicillanic and cephalosporanic acid derivatives. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, revealing that some possessed good to moderate antimicrobial activity against tested microorganisms. This research underscores the potential of oxadiazole derivatives in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antimicrobial and Anticancer Evaluation of Carbazole Derivatives
Another research conducted by Sharma et al. (2014) synthesized novel carbazole derivatives linked with 1,3,4-oxadiazol-2-amine and piperazine, assessing their antibacterial, antifungal, and anticancer activities. The study found that specific derivatives exhibited significant activities, highlighting the therapeutic potential of such compounds in treating cancer and infections (Sharma, Kumar, & Pathak, 2014).
Antimicrobial Agents from Ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate
Research by Abdel-Mohsen (2014) focused on synthesizing derivatives of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate as antimicrobial agents. The study demonstrated significant to moderate antimicrobial activities of the synthesized compounds, indicating their potential as novel antimicrobial agents (Abdel-Mohsen, 2014).
Synthesis and Biological Screening of Carbazole Conjugates
A 2022 study by Verma et al. synthesized a series of carbazole conjugates with piperazine and 1,3,4-oxadiazol-2-amines. These compounds were characterized and evaluated for their biological activities, contributing further to the development of bioactive compounds with potential therapeutic applications (Verma, Awasthi, & Jain, 2022).
Antibacterial Potentials of Acetamide Derivatives
A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This research adds to the understanding of the antibacterial activities of oxadiazole derivatives, suggesting their utility in developing new antibacterial agents (Iqbal et al., 2017).
Propriétés
IUPAC Name |
ethyl 4-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4.C2H2O4/c1-3-23-15(22)20-6-4-19(5-7-20)13(21)10-18-8-12(9-18)14-16-11(2)17-24-14;3-1(4)2(5)6/h12H,3-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPYRSBYQSXRER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2388465.png)



![N-[(Z)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]cyclohexanecarboxamide](/img/structure/B2388470.png)
![1-(2-hydroxyethyl)-5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2388471.png)

![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile](/img/structure/B2388474.png)


![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2388478.png)